![molecular formula C36H73N3O3 B12609033 3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name) CAS No. 917572-90-8](/img/structure/B12609033.png)
3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a hydroxyhexyl group linked to an azanediyl bis(dodecylpropanamide) moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) typically involves the following steps:
Formation of the Hydroxyhexyl Intermediate: The initial step involves the preparation of the hydroxyhexyl intermediate through a reaction between hexanol and a suitable activating agent such as tosyl chloride.
Coupling with Azanediyl Bis(dodecylpropanamide): The hydroxyhexyl intermediate is then coupled with azanediyl bis(dodecylpropanamide) using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with target molecules, while the dodecyl chains provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide): Similar structure but with octadecyl chains instead of dodecyl chains.
(4-Hydroxybutyl)azanediyl bis(hexane-6,1-diyl) bis(2-hexyldecanoate): A related compound used in lipid nanoparticle formulations.
Properties
CAS No. |
917572-90-8 |
|---|---|
Molecular Formula |
C36H73N3O3 |
Molecular Weight |
596.0 g/mol |
IUPAC Name |
N-dodecyl-3-[[3-(dodecylamino)-3-oxopropyl]-(6-hydroxyhexyl)amino]propanamide |
InChI |
InChI=1S/C36H73N3O3/c1-3-5-7-9-11-13-15-17-19-23-29-37-35(41)27-32-39(31-25-21-22-26-34-40)33-28-36(42)38-30-24-20-18-16-14-12-10-8-6-4-2/h40H,3-34H2,1-2H3,(H,37,41)(H,38,42) |
InChI Key |
MHGGDRFMRUXPGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCN(CCCCCCO)CCC(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


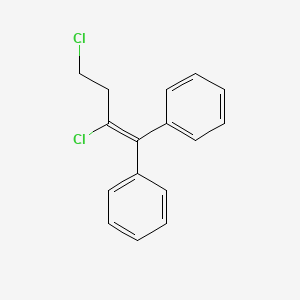
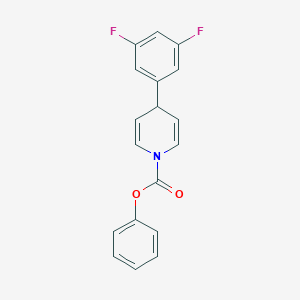
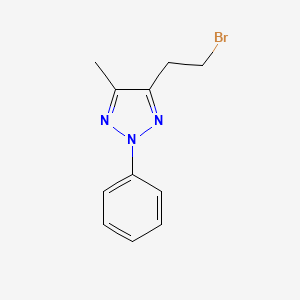
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

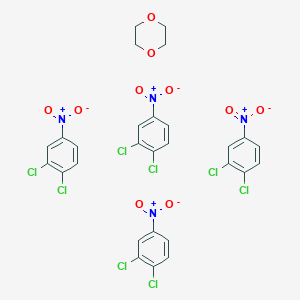
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)
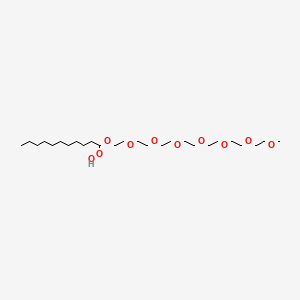
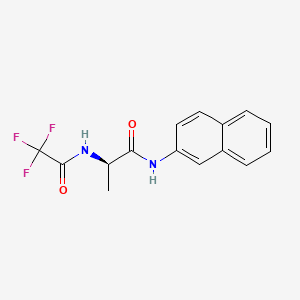
![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-](/img/structure/B12609027.png)
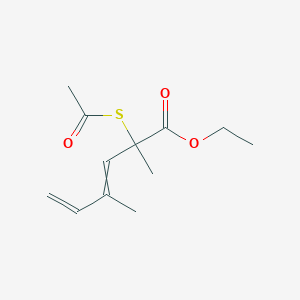
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
